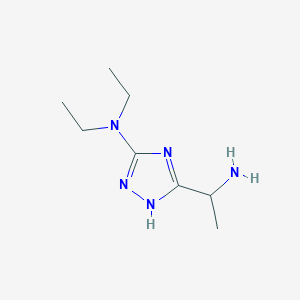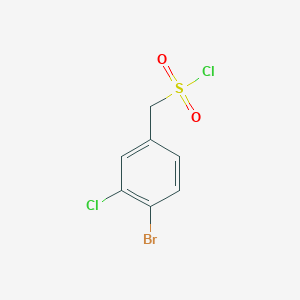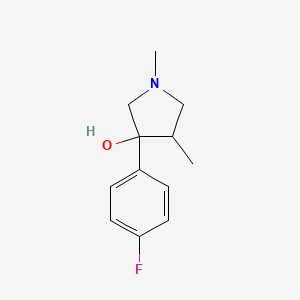
3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their diverse biological activities. The presence of a fluorophenyl group in this compound enhances its pharmacological properties, making it a valuable molecule for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol can be achieved through several synthetic routes. One common method involves the reaction of 4-fluorobenzaldehyde with 1,4-dimethylpyrrolidine in the presence of a reducing agent such as sodium borohydride. The reaction is typically carried out in an organic solvent like ethanol under reflux conditions. The product is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable and cost-effective methods. One approach is the use of continuous flow reactors, which allow for better control of reaction parameters and increased production efficiency. The use of catalytic hydrogenation and other green chemistry techniques can also be employed to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce alcohols or amines.
Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions with reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or potassium tert-butoxide in tert-butanol.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted fluorophenyl derivatives.
Scientific Research Applications
3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs for treating neurological disorders and other diseases.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol involves its interaction with specific molecular targets and pathways. The fluorophenyl group enhances the compound’s ability to bind to target proteins, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
3-(4-Fluorophenyl)-1,4-dimethylpyrrolidin-3-ol can be compared with other similar compounds, such as:
3-(4-Chlorophenyl)-1,4-dimethylpyrrolidin-3-ol: Similar structure but with a chlorine atom instead of fluorine, which may result in different pharmacological properties.
3-(4-Methylphenyl)-1,4-dimethylpyrrolidin-3-ol: Contains a methyl group instead of fluorine, leading to variations in biological activity and chemical reactivity.
3-(4-Nitrophenyl)-1,4-dimethylpyrrolidin-3-ol: The presence of a nitro group can significantly alter the compound’s electronic properties and reactivity.
The uniqueness of this compound lies in the presence of the fluorophenyl group, which imparts distinct pharmacological and chemical properties compared to its analogs.
Properties
Molecular Formula |
C12H16FNO |
|---|---|
Molecular Weight |
209.26 g/mol |
IUPAC Name |
3-(4-fluorophenyl)-1,4-dimethylpyrrolidin-3-ol |
InChI |
InChI=1S/C12H16FNO/c1-9-7-14(2)8-12(9,15)10-3-5-11(13)6-4-10/h3-6,9,15H,7-8H2,1-2H3 |
InChI Key |
JBHANHZRXGDCOT-UHFFFAOYSA-N |
Canonical SMILES |
CC1CN(CC1(C2=CC=C(C=C2)F)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


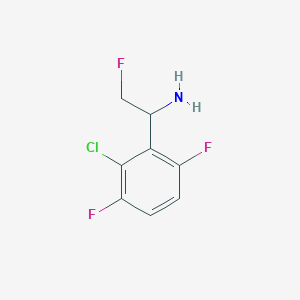
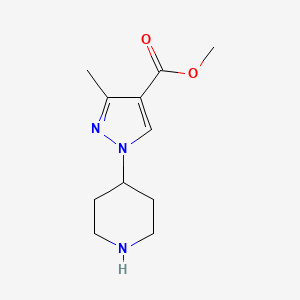
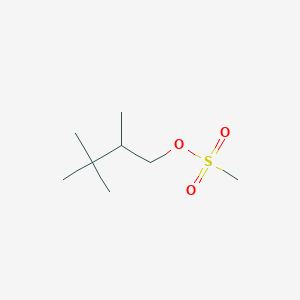
![N-[2-(Cyclohex-1-en-1-yl)ethyl]-3-methylcyclopentan-1-amine](/img/structure/B13236235.png)
![{1-[2-Amino-1-(4-methylphenyl)ethyl]cyclopentyl}methanol](/img/structure/B13236237.png)
![(1S,3s)-1-(3-fluorophenyl)-3-[(methylcarbamoyl)oxy]cyclobutane-1-carboxylic acid](/img/structure/B13236243.png)
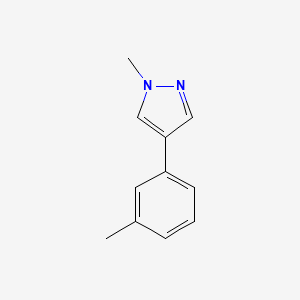
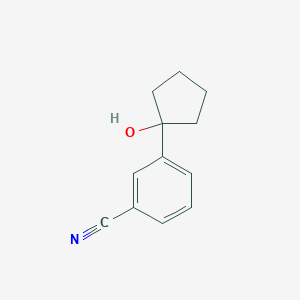
![2-[(2-Hydroxyethyl)amino]pyridine-3-carbothioamide](/img/structure/B13236263.png)
![6-Hydroxy-2-[(1H-indol-5-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13236264.png)
![3-(Aminomethyl)-2-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-isoindol-1-one](/img/structure/B13236270.png)
![[1-Ethyl-4-(trifluoromethyl)-1H-pyrazol-5-yl]methanol](/img/structure/B13236282.png)
